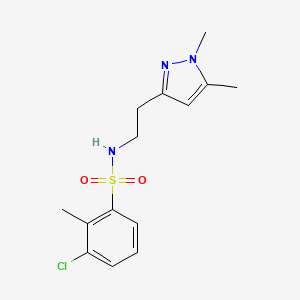

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole-containing ethyl substituent. This compound combines a sulfonamide pharmacophore with a pyrazole heterocycle, a structural motif often associated with bioactivity in medicinal chemistry.

Synthesis of such compounds typically involves coupling benzenesulfonyl chlorides with amine-containing intermediates. For example, microwave-assisted methods (as seen in related sulfonamide derivatives) could optimize reaction efficiency . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and X-ray crystallography (using tools like SHELX ) would confirm its structure and hydrogen-bonding patterns, critical for understanding its reactivity and solid-state behavior .

Properties

IUPAC Name |

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c1-10-9-12(17-18(10)3)7-8-16-21(19,20)14-6-4-5-13(15)11(14)2/h4-6,9,16H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCODXFFVANQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 327.8 g/mol

- CAS Number : 2034262-65-0

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of 1,5-dimethyl-1H-pyrazole : This is achieved through the reaction of acetylacetone with hydrazine hydrate.

- Alkylation : The pyrazole is alkylated using 2-chloroethylamine hydrochloride in the presence of a base.

- Formation of Benzene Sulfonamide : The final product is synthesized via an amidation reaction with a sulfonamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Other Pyrazole Derivatives | HepG2 | 4.98–14.65 |

In a study focused on similar pyrazole derivatives, compounds exhibited IC50 values between 2.43 and 7.84 μM against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the pyrazole group may facilitate binding to these targets, leading to modulation of critical biological pathways .

Study on Microtubule Assembly

In a recent publication, compounds related to this class were assessed for their ability to inhibit microtubule assembly. Specifically:

- Three compounds demonstrated effective inhibition at concentrations around 20 μM.

- These compounds induced morphological changes in cancer cells and enhanced caspase activity, indicating apoptosis induction .

In Vivo Studies

Further research is warranted to explore the in vivo efficacy and safety profiles of these compounds. Animal models are essential for understanding the pharmacokinetics and potential therapeutic applications in treating cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on three key features:

Sulfonamide Core : Variations in substituents on the benzene ring.

Heterocyclic Moieties : Pyrazole, imidazole, or thiophene derivatives.

Linker Groups : Ethyl, thiophen-3-yl, or trichloroethyl chains.

Stability and Commercial Viability

- The discontinued status of the thiophene-pyrazole analog suggests challenges in stability or synthesis scalability. The target compound’s ethyl linker may offer improved stability over thiophene-based analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide?

- Methodology : Synthesis typically involves coupling a pyrazole derivative with a benzenesulfonamide precursor. Critical steps include:

- Temperature control (e.g., maintaining 0–5°C during sulfonamide bond formation to minimize side reactions).

- pH optimization (e.g., using mild bases like triethylamine to deprotonate intermediates and enhance nucleophilic attack).

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed using Mercury or ORTEP-III for visualization .

- Key parameters :

- Bond angles (e.g., C-S-N in sulfonamide: ~107°).

- Torsional angles in the pyrazole-ethyl linker to assess conformational flexibility .

Q. What spectroscopic techniques are essential for verifying its identity?

- FT-IR : Confirm sulfonamide S=O stretching (~1350 cm) and pyrazole C=N absorption (~1600 cm).

- NMR :

- -NMR: Look for singlet peaks for pyrazole methyl groups (~2.1–2.3 ppm).

- -NMR: Sulfonamide carbonyl appears at ~170 ppm .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In silico tools :

- LogP calculation (e.g., using PubChem’s XLogP3): Estimate hydrophobicity (predicted ~3.2 for this compound due to chloro and methyl substituents).

- ADMET prediction : Use SwissADME to assess CYP450 inhibition risk (pyrazole rings may interact with heme iron) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Disorder modeling : For flexible ethyl-pyrazole linker, apply PART instructions in SHELXL to model split positions.

- Validation metrics :

- Check R (<0.05) and completeness (>98%) during data collection.

- Use PLATON’s ADDSYM to detect missed symmetry .

Q. How do intermolecular interactions influence crystal packing?

- Hydrogen bonding : Analyze sulfonamide N-H···O=S interactions (distance ~2.8 Å) and C-H···π stacking between pyrazole and benzene rings.

- Graph-set analysis : Apply Etter’s notation (e.g., motifs for dimeric H-bonding) to classify patterns .

Q. What experimental designs optimize biological activity studies?

- Dose-response assays : Use IC determination (e.g., COX-2 inhibition via ELISA) with Celecoxib as a positive control.

- SAR analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.